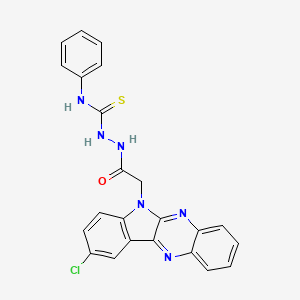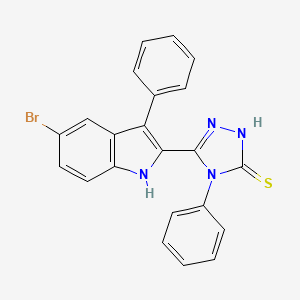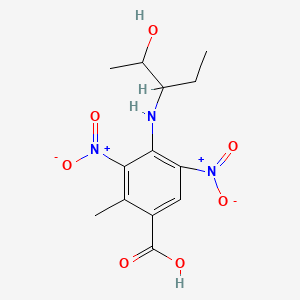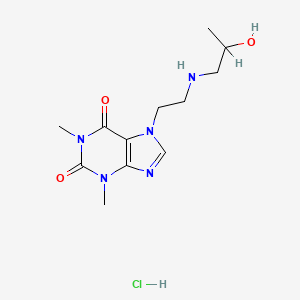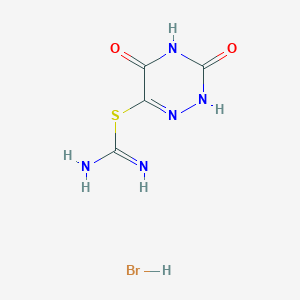
2-(3,5-Dioxo-2,3,4,5-tetrahydro-as-triazin-6-yl)-2-thiopseudourea hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azauracil-5-isothiouronium hydrobromide: is a heterocyclic compound that belongs to the class of triazine derivatives. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of an azauracil moiety and an isothiouronium group, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azauracil-5-isothiouronium hydrobromide typically involves the reaction of 6-azauracil with isothiouronium bromide under controlled conditions. The process can be summarized as follows:
Starting Materials: 6-Azauracil and isothiouronium bromide.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as water or ethanol, at a temperature range of 50-70°C.
Procedure: The starting materials are mixed and heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of 6-Azauracil-5-isothiouronium hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The isothiouronium group can participate in nucleophilic substitution reactions, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with different oxidation states.
Substitution Products: Substituted derivatives with various functional groups replacing the isothiouronium group.
Scientific Research Applications
Chemistry: 6-Azauracil-5-isothiouronium hydrobromide is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in research to understand the mechanisms of action of triazine derivatives and their interactions with biological targets.
Medicine: In medicinal chemistry, 6-Azauracil-5-isothiouronium hydrobromide is investigated for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for applications in the production of high-performance materials and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 6-Azauracil-5-isothiouronium hydrobromide involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes, leading to the depletion of nucleotide pools and disruption of cellular processes. It is known to interfere with the synthesis of nucleic acids, thereby exerting its effects on cell growth and proliferation.
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes involved in nucleotide biosynthesis, such as orotidine-5’-monophosphate decarboxylase.
Pathways: It affects pathways related to pyrimidine metabolism and RNA synthesis, leading to the inhibition of cell growth.
Comparison with Similar Compounds
6-Azauracil: A closely related compound with similar structural features but lacking the isothiouronium group.
6-Azauridine: Another triazine derivative with antiviral properties.
5-Azacytosine: A pyrimidine analog with applications in cancer therapy.
Uniqueness: 6-Azauracil-5-isothiouronium hydrobromide is unique due to the presence of both the azauracil and isothiouronium moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
4956-09-6 |
|---|---|
Molecular Formula |
C4H6BrN5O2S |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
(3,5-dioxo-2H-1,2,4-triazin-6-yl) carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C4H5N5O2S.BrH/c5-3(6)12-2-1(10)7-4(11)9-8-2;/h(H3,5,6)(H2,7,9,10,11);1H |
InChI Key |
RWVNNVNUOBQCFK-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(=NNC(=O)N1)SC(=N)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


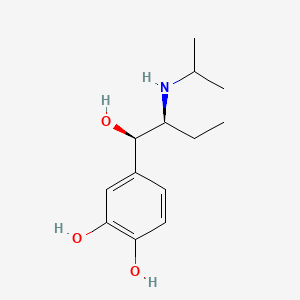
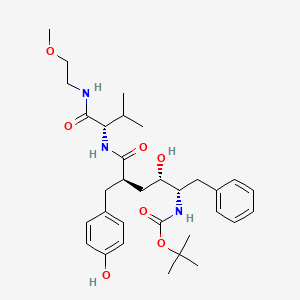
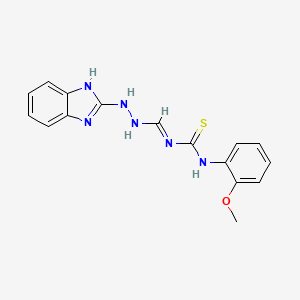
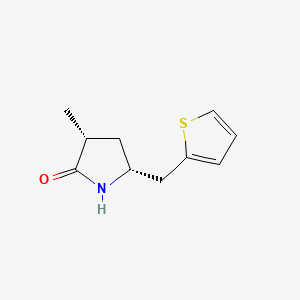

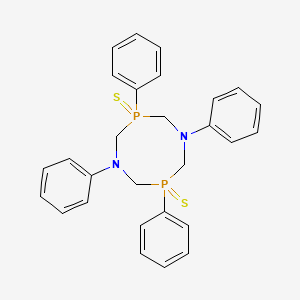
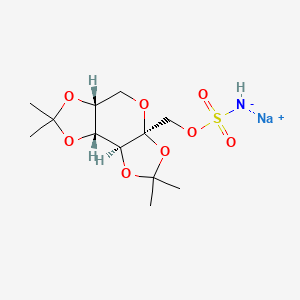
![Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-](/img/structure/B12757258.png)
![16,17-dimethoxy-6-prop-1-en-2-yl-7,20-dioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-2,12-dione](/img/structure/B12757272.png)
